N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide
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Overview
Description
“N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide” is a chemical compound with the molecular formula C21H29N2O3S . It has an average mass of 389.531 Da and a monoisotopic mass of 389.189331 Da .
Synthesis Analysis
The synthesis of such compounds often involves the remodeling of (aza)indole/benzofuran skeletons . This process involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines . The remodeling of 3-formyl (aza)indoles/benzofurans is a key step in this process .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex and varied, depending on the specific conditions and reactants involved. One plausible mechanism for the synthesis of related compounds involves an aldol-type reaction between 3-formyl (aza)indole and β-aminoacrylate generated from β-ketoester .Scientific Research Applications
Neurological Disorders
Indole compounds have shown promise in treating various neurological disorders, including Parkinson’s disease and Alzheimer’s, due to their ability to modulate neurotransmitter systems.
Each of these applications represents a significant area of research where “N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide” could potentially make an impact. Ongoing studies and clinical trials will further elucidate the compound’s efficacy and safety profile across these diverse fields .
Future Directions
properties
IUPAC Name |
N-methyl-2-[3-[(4-methylphenyl)methylsulfonyl]indol-1-yl]-N-phenylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O3S/c1-19-12-14-20(15-13-19)18-31(29,30)24-16-27(23-11-7-6-10-22(23)24)17-25(28)26(2)21-8-4-3-5-9-21/h3-16H,17-18H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WECGTOTUIBCYJH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N(C)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-2-(3-((4-methylbenzyl)sulfonyl)-1H-indol-1-yl)-N-phenylacetamide |
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